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Compound of Interest

Compound Name: TAG-2

Cat. No.: B1574990 Get Quote

A Note on the "TAG-2" Protocol: Extensive research did not yield specific information on an

affinity purification protocol or system designated as "TAG-2." This term does not correspond to

a widely recognized or commercially available affinity tag system. Therefore, this document

provides a comprehensive guide to the Strep-tag® II affinity purification system. This system is

a well-established, versatile, and highly specific method for protein purification, making it an

excellent representative example for researchers, scientists, and drug development

professionals.

Strep-tag® II Affinity Purification: Principles and
Protocols
The Strep-tag® II system is a powerful tool for the purification of recombinant proteins.[1][2] It

is based on the highly specific interaction between the synthetic Strep-tag® II peptide (an eight-

amino-acid sequence: Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) and Strep-Tactin®, an engineered

form of streptavidin.[2][3][4] This interaction allows for the efficient, one-step purification of

tagged proteins from crude cell lysates under physiological conditions, which helps in

preserving the protein's biological activity.[1][2] Due to the small size of the Strep-tag® II, it

generally does not interfere with the structure or function of the fusion protein, often making tag

removal unnecessary.[1]
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The following tables summarize key quantitative parameters of the Strep-tag® II affinity

purification system.

Table 1: Buffer Compositions for Strep-tag® II Affinity Purification
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Buffer Type Components Concentration pH Notes

Lysis/Wash

Buffer (Buffer W)
Tris-HCl 100 mM 8.0

Can be

supplemented

with protease

inhibitors. For

metalloproteins,

EDTA can be

omitted.[1]

NaCl 150 mM

EDTA 1 mM

Elution Buffer

(Buffer E)
Tris-HCl 100 mM 8.0

Desthiobiotin is a

competitive

agent that gently

displaces the

Strep-tag® II

from Strep-

Tactin®.[1]

NaCl 150 mM

EDTA 1 mM

Desthiobiotin 2.5 mM

Regeneration

Buffer (Buffer R)
Tris-HCl 100 mM 8.0

HABA displaces

desthiobiotin and

indicates resin

activity by a color

change to red.[1]

NaCl 150 mM

EDTA 1 mM

HABA 1 mM

Alternative

Regeneration

NaOH 100 mM - A simple and

effective method

for regenerating
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(for Strep-

Tactin®XT)

Strep-Tactin®XT

resins.

Table 2: Binding Capacities of Strep-Tactin® Resins

Resin Type
Binding Capacity (per mL
of resin)

Notes

Strep-Tactin® Sepharose® 50-100 nmol
Standard resin for gravity flow

applications.

Strep-Tactin® Superflow® 25-100 nmol
Suitable for FPLC and low-

pressure chromatography.

Strep-Tactin® Superflow®

High Capacity

Up to 500 nmol (or 3-15 mg of

a 30 kDa protein)

Offers 2-3 times higher binding

capacity than the standard

Superflow® resin.[1]

Strep-Tactin®XT 4Flow® High

Capacity

Approx. 16 mg of a 30 kDa

protein

High capacity resin with a high

affinity for Twin-Strep-tag®.

Table 3: Representative Protein Yields and Purity

Protein
Expression
System

Yield Purity Reference

(His)6-mCherry-

Strep(II)
E. coli Not specified >95% [5]

Dual-tagged

protein
Insect cells Not specified >95% [5]

PhoA/Strep-tag II E. coli periplasm Not specified Practically pure [6]

Strep-tag II

CALB
E. coli Not specified High [3]
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Protocol 1: Affinity Purification of Strep-tag® II Fusion Proteins

This protocol describes the purification of a Strep-tag® II fusion protein from a clarified cell

lysate using a gravity-flow column.

1. Preparation of Cell Lysate: a. Resuspend the cell pellet in Lysis/Wash Buffer (Buffer W)

supplemented with protease inhibitors. b. Lyse the cells using an appropriate method (e.g.,

sonication, French press). c. Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30

minutes at 4°C to pellet cell debris. d. Collect the clear supernatant containing the soluble

protein fraction.

2. Column Equilibration: a. Allow the Strep-Tactin® resin in the column to settle. b. Remove the

storage buffer. c. Equilibrate the column by washing with 2-3 column volumes (CV) of Buffer W.

3. Sample Application: a. Apply the clarified cell lysate to the equilibrated column. b. Allow the

lysate to flow through the resin by gravity. c. Collect the flow-through for analysis (e.g., SDS-

PAGE) to assess binding efficiency.

4. Washing: a. Wash the column with 5-10 CV of Buffer W to remove unbound proteins. b.

Collect the wash fractions for analysis.

5. Elution: a. Elute the bound Strep-tag® II fusion protein by applying 5-7 CV of Elution Buffer

(Buffer E). b. Collect the eluate in fractions (e.g., 0.5-1 CV per fraction). c. Analyze the fractions

by SDS-PAGE to identify those containing the purified protein.

6. Resin Regeneration: a. For Strep-Tactin® resins, wash the column with 3-5 CV of

Regeneration Buffer (Buffer R). A color change to red indicates regeneration. b. For Strep-

Tactin®XT resins, wash with several CVs of 100 mM NaOH. c. After regeneration, wash the

column with 3-5 CV of Buffer W to prepare it for the next use or for storage. d. For long-term

storage, resuspend the resin in Buffer W containing 20% ethanol and store at 4°C.

Protocol 2: Western Blot Analysis of Strep-tag® II Fusion Proteins

This protocol outlines the detection of Strep-tag® II fusion proteins using a Strep-Tactin-HRP

conjugate.
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1. SDS-PAGE and Protein Transfer: a. Separate the protein samples by SDS-PAGE. b.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

2. Blocking: a. Block the membrane for 1 hour at room temperature or overnight at 4°C in a

blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). Note: When using Strep-Tactin

conjugates for detection, avoid using milk-based blockers as they contain biotin, which will lead

to high background. Use BSA instead.

3. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.

4. Incubation with Strep-Tactin-HRP: a. Dilute the Strep-Tactin-HRP conjugate in the

appropriate buffer (e.g., TBST with 1% BSA) according to the manufacturer's

recommendations. b. Incubate the membrane with the diluted conjugate for 1 hour at room

temperature with gentle agitation.

5. Washing: a. Wash the membrane three times for 10-15 minutes each with TBST.

6. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate according to

the manufacturer's instructions. b. Detect the signal using an appropriate imaging system.
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Figure 1: Experimental workflow for Strep-tag® II affinity purification.
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Figure 2: Use of Strep-tag® II in studying protein-protein interactions in a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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